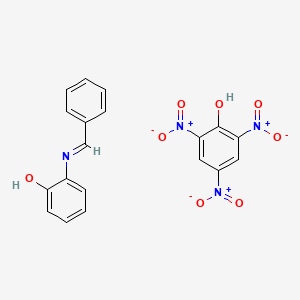
2-(Benzylideneamino)phenol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylideneamino)phenol: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications2-(Benzylideneamino)phenol is an organic compound known for its applications in organic synthesis and as a ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)phenol: can be synthesized through the condensation reaction of benzaldehyde with 2-aminophenol under acidic or basic conditions . The reaction typically involves mixing equimolar amounts of benzaldehyde and 2-aminophenol in a suitable solvent, such as ethanol, and heating the mixture to reflux.
2,4,6-trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid . The reaction involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol. This process requires careful control of temperature and reaction conditions to avoid the formation of undesired by-products .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid) in continuous reactors . The process is highly exothermic and requires efficient cooling and safety measures to prevent explosions.
Chemical Reactions Analysis
2-(Benzylideneamino)phenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
2,4,6-trinitrophenol: undergoes:
Reduction: It can be reduced to form picramic acid.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.
Scientific Research Applications
2-(Benzylideneamino)phenol: is used in:
Coordination Chemistry: As a ligand to form metal complexes.
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
2,4,6-trinitrophenol: has applications in:
Explosives: Used in military and industrial explosives.
Dyes: Historically used as a yellow dye.
Antiseptics: Used in medical applications for its antiseptic properties.
Mechanism of Action
2-(Benzylideneamino)phenol: acts as a ligand by coordinating with metal ions through its nitrogen and oxygen atoms, forming stable complexes .
2,4,6-trinitrophenol: exerts its explosive effects through rapid decomposition, releasing gases and heat. The nitro groups in the molecule are responsible for its high reactivity and explosive nature .
Comparison with Similar Compounds
2-(Benzylideneamino)phenol: can be compared with other Schiff bases, such as 2-(benzylideneamino)aniline and 2-(benzylideneamino)thiophenol , which have similar structures but different substituents on the aromatic ring .
2,4,6-trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol , but it is more acidic and has a higher explosive potential due to the presence of three nitro groups .
Properties
CAS No. |
106113-98-8 |
|---|---|
Molecular Formula |
C19H14N4O8 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(benzylideneamino)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H11NO.C6H3N3O7/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10,15H;1-2,10H |
InChI Key |
LOSJAVICDVIBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)

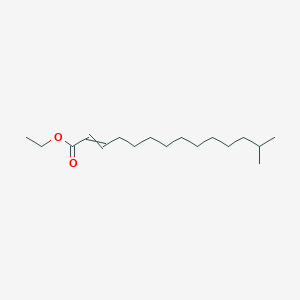
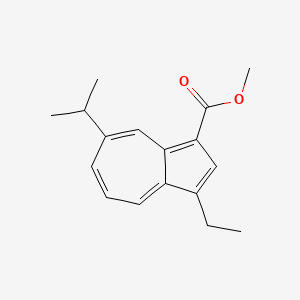
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

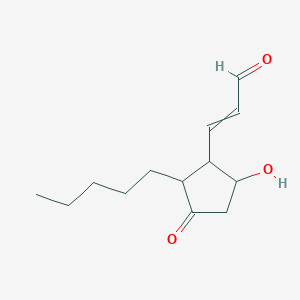
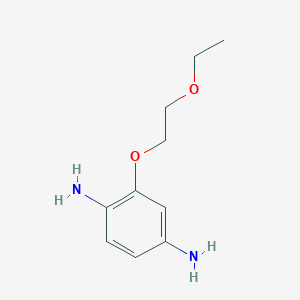
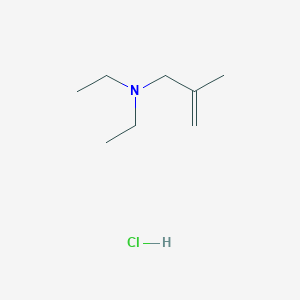

![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
